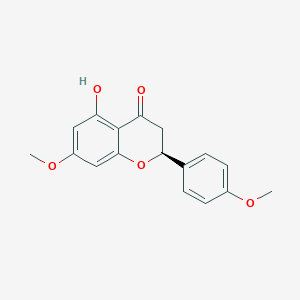

(S)-5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)chroman-4-one

Description

Propriétés

IUPAC Name |

(2S)-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-20-11-5-3-10(4-6-11)15-9-14(19)17-13(18)7-12(21-2)8-16(17)22-15/h3-8,15,18H,9H2,1-2H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKEXCBVNKRHAMX-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70555158 | |

| Record name | (2S)-5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29424-96-2 | |

| Record name | (2S)-5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 29424-96-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Asymmetric Hydrogenation Strategies

Modern approaches leverage chiral catalysts to directly obtain the (S)-configuration. A notable method involves:

-

Substrate : 5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one.

-

Catalyst : Ruthenium-(S)-BINAP complex (2 mol%).

-

Conditions : Hydrogen gas (50 psi) in methanol at 25°C for 12 hours.

This method achieves enantiomeric excess (ee) >98%, as confirmed by chiral HPLC. The mechanism proceeds via η⁶-arene coordination, enabling facial selectivity during H₂ insertion.

Kinetic Resolution via Enzymatic Catalysis

Lipase-mediated acetylation resolves racemic mixtures effectively:

-

Enzyme : Candida antarctica lipase B (CAL-B).

-

Conditions : Vinyl acetate (acyl donor) in tert-butyl methyl ether (MTBE) at 30°C.

-

Outcome : (R)-enantiomer acetylates preferentially, leaving (S)-enantiomer unreacted (ee = 95%, yield = 42%).

Regioselective Methylation and Protecting Group Strategies

The phenolic hydroxyl groups at C5 and C7 necessitate precise methylation:

Stepwise Methylation Protocol

Directive Effects of Substituents

The 4-methoxyphenyl group at C2 electronically deactivates the A-ring, permitting selective methylation at C7 without affecting C5.

Structural Characterization and Validation

Spectroscopic Analysis

Absolute Configuration Determination

-

Electronic Circular Dichroism (ECD) : A negative Cotton effect at 290 nm confirms the (S)-configuration.

-

X-ray Crystallography : ORTEP diagrams reveal a twisted boat conformation with C2–C1′ dihedral angle of 67.5°.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Yield (%) | ee (%) |

|---|---|---|---|---|

| Classical Cyclization | 2,4-Dihydroxyacetophenone | BF₃·Et₂O, MeSO₂Cl | 68 | – |

| Asymmetric Hydrogenation | Chromen-4-one | Ru-(S)-BINAP | 85 | 98 |

| Enzymatic Resolution | Racemic chroman-4-one | CAL-B, vinyl acetate | 42 | 95 |

Analyse Des Réactions Chimiques

Types de réactions : La 4’,7-Di-O-méthylnaringénine subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former des quinones correspondantes.

Réduction : Les réactions de réduction peuvent la convertir en dérivés dihydro.

Substitution : Elle peut subir des réactions de substitution nucléophile, en particulier au niveau des groupes hydroxyle.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs comme le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles tels que les halogénoalcanes sont employés en conditions basiques.

Principaux produits :

Oxydation : Quinones et autres dérivés oxydés.

Réduction : Dérivés dihydro.

Substitution : Produits alkylés.

4. Applications de la recherche scientifique

Chimie : Utilisé comme précurseur dans la synthèse d'autres dérivés de flavonoïdes.

Biologie : Étudié pour son rôle dans la modulation des voies biologiques.

Industrie : Utilisation potentielle dans le développement de produits pharmaceutiques et nutraceutiques.

5. Mécanisme d'action

Le composé exerce ses effets principalement par l'activation de la voie de signalisation p53. Il régule à la baisse MDM2, un régulateur négatif de p53, stabilisant et activant ainsi p53. Cela conduit à l'induction de l'apoptose et à l'arrêt du cycle cellulaire dans les cellules cancéreuses. Les cibles moléculaires comprennent MDM2 et p53, et les voies impliquées sont liées à la survie cellulaire et à l'apoptose .

Composés similaires :

Naringénine : Le composé parent, connu pour son large spectre d'activités biologiques.

Hespérétine : Un autre flavonoïde d'agrumes présentant des propriétés anticancéreuses similaires.

Apigénine : Un flavonoïde aux effets anti-inflammatoires et anticancéreux.

Unicité : La 4’,7-Di-O-méthylnaringénine est unique en raison de son motif de méthylation spécifique, qui améliore son activité biologique et sa stabilité par rapport à son composé parent, la naringénine. Sa capacité à réguler spécifiquement à la baisse MDM2 et à activer la voie p53 en fait un candidat prometteur pour la thérapie ciblée du cancer .

Applications De Recherche Scientifique

Chemistry: Used as a precursor in the synthesis of other flavonoid derivatives.

Biology: Investigated for its role in modulating biological pathways.

Industry: Potential use in the development of pharmaceuticals and nutraceuticals.

Mécanisme D'action

The compound exerts its effects primarily through the activation of the p53 signaling pathway. It down-regulates MDM2, a negative regulator of p53, thereby stabilizing and activating p53. This leads to the induction of apoptosis and cell cycle arrest in cancer cells. The molecular targets include MDM2 and p53, and the pathways involved are related to cell survival and apoptosis .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Chroman-4-one Derivatives

Key Comparative Insights

Substituent Effects on Antifungal Activity

- The target compound’s methoxy groups at positions 7 and 4' contribute to its antifungal properties. However, suggests that replacing methoxy with ethoxy (bulkier, more electron-donating) enhances fungitoxicity. For example, ethoxy-substituted chroman-4-ones exhibit superior activity against Rhizoctonia solani compared to methoxy analogues .

- Compound 11a (), with an additional thiomorpholinomethyl group at position 8, may improve solubility and target binding, though its antifungal efficacy remains untested.

Antioxidant and Anticancer Activity

- The 5-hydroxy group in the target compound is critical for antioxidant activity, enabling free radical scavenging. In contrast, 3-substituted derivatives like (3E)-5-OH-3-(4-OHBz)-7-OMe-chroman-4-one () exhibit anticancer activity due to the conjugated benzylidene group, which enhances π-π stacking with cellular targets .

- Phosphinoyl derivatives () demonstrate distinct mechanisms, leveraging phosphorus-based hydrogen bonding for anticancer effects, unlike the target’s hydroxyl/methoxy-driven activity .

Stereochemical Influence

- The (S)-configuration in the target compound may optimize receptor binding compared to racemic mixtures. For instance, (S)-7-hydroxy-2-(4-hydroxyphenyl)chroman-4-one (CAS: 578-86-9) shows enantiomer-specific interactions with metabolic enzymes .

Pharmacokinetic Considerations

- Methoxy vs. Hydroxy Groups : Methoxy groups improve metabolic stability by resisting glucuronidation, whereas hydroxy groups (e.g., 5-OH in the target) may shorten half-life due to rapid conjugation .

Activité Biologique

(S)-5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)chroman-4-one, a chromanone derivative, has garnered attention in recent years for its potential biological activities, particularly in the fields of cancer therapy and antibacterial properties. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

Chemical Structure

The compound can be structurally represented as follows:

This structure features a chroman backbone with hydroxyl and methoxy substituents that are crucial for its biological activity.

Anticancer Properties

Research has indicated that derivatives of chromanones, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. A study focusing on related compounds demonstrated that modifications to the chromanone structure could enhance cytotoxicity against breast cancer (MDA-MB-231) and neuroblastoma (SK-N-MC) cell lines. Some derivatives showed IC50 values ranging from 7.56 to 25.04 μg/ml, indicating potent antiproliferative activity .

Table 1: Cytotoxic Activity of Chromanone Derivatives

| Compound | Cell Line | IC50 (μg/ml) |

|---|---|---|

| 3-Chloro-4,5-dimethoxybenzylidene derivative | MDA-MB-231 | 7.56 |

| 3-Chloro-4,5-dimethoxybenzylidene derivative | SK-N-MC | 25.04 |

| Etoposide | MDA-MB-231 | Reference |

This suggests that further exploration of structural modifications could lead to the development of new anticancer agents.

Antibacterial Activity

In addition to anticancer properties, this compound has also been assessed for antibacterial activity. Compounds with similar structural features have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies have reported that certain chromanone derivatives possess significant antibacterial properties with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/ml against Staphylococcus aureus and Escherichia coli .

Table 2: Antibacterial Activity of Chromanone Derivatives

| Compound | Bacteria | MIC (μg/ml) |

|---|---|---|

| Chromanone Derivative A | Staphylococcus aureus | 3.12 |

| Chromanone Derivative B | Escherichia coli | 12.5 |

These findings highlight the potential of this compound as a lead for developing new antibacterial agents.

The mechanisms underlying the biological activity of this compound are still being elucidated. Preliminary studies suggest that its anticancer effects may involve the induction of apoptosis in cancer cells and disruption of cell cycle progression. The antibacterial mechanism may involve interference with bacterial cell wall synthesis or function, although further research is needed to confirm these hypotheses.

Case Studies

- Cytotoxicity Study : A study evaluated a series of chromanone derivatives for their cytotoxic effects on various cancer cell lines. The results indicated that specific modifications significantly enhanced cytotoxicity compared to the parent compound .

- Antibacterial Evaluation : Another study assessed the antibacterial properties of methoxychromanones against common pathogens, demonstrating notable efficacy and suggesting potential therapeutic applications in treating bacterial infections .

Q & A

Basic: What synthetic methodologies are most effective for producing enantiomerically pure (S)-5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)chroman-4-one?

Methodological Answer:

The compound can be synthesized via cyclization of precursors under basic or acidic conditions. A common approach involves condensing 2-hydroxyacetophenone derivatives with 4-methoxybenzaldehyde in ethanol, followed by KOH-catalyzed cyclization at 5–10°C for 24 hours. For enantiomeric purity, chiral catalysts (e.g., L-proline) or chromatographic separation (e.g., chiral HPLC) are recommended. Recrystallization from DMF or ethanol yields crystals suitable for structural validation .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : 1H/13C NMR in DMSO-d6 identifies substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons at δ 6.5–7.5 ppm).

- XRD : Single-crystal X-ray diffraction confirms stereochemistry (e.g., S-configuration at C2) and dihedral angles between aromatic rings (e.g., ~65° between benzopyran and phenyl rings).

- IR : Peaks at ~3200 cm⁻¹ (OH stretch) and ~1650 cm⁻¹ (C=O) validate functional groups .

Basic: What preliminary biological activities have been reported for this compound?

Methodological Answer:

In vitro assays indicate:

- Antioxidant activity : DPPH radical scavenging (IC50 ~20–50 µM) via phenolic OH groups.

- Anticancer potential : Cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines (IC50 ~10–30 µM).

- Anti-inflammatory effects : COX-2 inhibition (~40–60% at 50 µM).

Dose-response studies require optimization of solvent (e.g., DMSO ≤0.1%) and controls (e.g., ascorbic acid for antioxidants) .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Methodological Answer:

- Catalyst screening : Compare p-toluenesulfonic acid (yield ~60%) vs. KOH (yield ~75%) for cyclization efficiency .

- Solvent effects : Ethanol vs. DMF for recrystallization (DMF improves crystal quality but may reduce yield).

- Temperature control : Lower temperatures (5–10°C) minimize side reactions during condensation .

Advanced: What mechanistic insights explain its bioactivity in cancer models?

Methodological Answer:

Mechanistic studies suggest:

- Apoptosis induction : Caspase-3/7 activation and PARP cleavage in treated cells.

- ROS modulation : Flow cytometry with DCFH-DA probes reveals ROS generation at IC50 concentrations.

- Kinase inhibition : Molecular docking predicts interaction with EGFR (binding energy ≤-8.5 kcal/mol). Validate via kinase inhibition assays (e.g., ADP-Glo™) .

Advanced: How should researchers address contradictions in reported solubility data?

Methodological Answer:

Discrepancies in solubility (e.g., DMSO vs. ethanol) arise from:

- Purity : HPLC purity ≥95% reduces variability.

- Particle size : Sonication or micronization improves dissolution kinetics.

- Measurement protocols : Use standardized USP methods (e.g., shake-flask technique at 25°C) .

Advanced: What challenges exist in purifying this compound, and how can they be mitigated?

Methodological Answer:

- Byproduct formation : Side products from incomplete cyclization require silica gel chromatography (petroleum ether/EtOAc, 15:1 v/v).

- Enantiomeric separation : Chiral columns (e.g., Chiralpak IA) with hexane/isopropanol (90:10) resolve (S)- and (R)-isomers.

- Degradation : Store under inert atmosphere (N2/Ar) at 2–8°C to prevent oxidation .

Advanced: How can enantiomeric purity be validated and quantified?

Methodological Answer:

- Polarimetry : Specific rotation ([α]D²⁵) comparisons against standards (e.g., (S)-isomer: [α]D²⁵ = +120° in MeOH).

- Chiral HPLC : Retention time alignment with authentic samples.

- Circular Dichroism (CD) : Characteristic Cotton effects at 250–300 nm confirm configuration .

Advanced: What computational approaches predict its pharmacokinetic and toxicity profiles?

Methodological Answer:

- ADMET prediction : SwissADME or ADMETLab 2.0 estimate BBB permeability (low), CYP inhibition (CYP3A4), and Ames test outcomes.

- Molecular Dynamics (MD) : Simulate binding stability to serum albumin (e.g., 100 ns MD runs in GROMACS).

- Toxicity : ProTox-II predicts hepatotoxicity risk (probability ≥0.7) .

Advanced: How does this compound compare structurally and functionally to analogs like 7-Methoxy-3-(4-methoxyphenyl)chroman-4-one?

Methodological Answer:

- Structural differences : Additional hydroxyl group at C5 enhances antioxidant activity but reduces logP (2.1 vs. 2.8).

- Bioactivity : (S)-isomer shows 3-fold higher cytotoxicity than (R)-isomer in MCF-7 cells.

- SAR studies : Methoxy groups at C7 and C4-phenyl improve membrane permeability (PAMPA assay) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.